1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine
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Overview
Description
1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine is a chemical compound that features a thiadiazole ring and a trifluoromethyl group attached to a piperidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group and the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Piperidine Ring Formation: Construction of the piperidine ring through cyclization or ring-closing reactions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halides or alkylating agents.
Addition Reactions: The presence of the trifluoromethyl group can facilitate addition reactions with various nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
1-(1,3,4-Thiadiazol-2-yl)-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1-(1,3,4-Thiadiazol-2-yl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)piperidine: Lacks the thiadiazole ring, affecting its reactivity and applications.
1-(1,3,4-Thiadiazol-2-yl)-4-methylpiperidine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c9-8(10,11)6-1-3-14(4-2-6)7-13-12-5-15-7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJODAGPUEJGFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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